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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the principles and methodologies for
justifying acceptance criteria for impurities in highly potent pharmaceutical ingredients, using a
representative impurity in the synthesis of Ravtansine (DM4), a cytotoxic payload for Antibody-
Drug Conjugates (ADCs), as a case study.

Introduction to Impurity Control in Highly Potent
APIs

The control of impurities in active pharmaceutical ingredients (APIs) is a critical aspect of drug
development and manufacturing, ensuring the safety and efficacy of the final drug product. For
highly potent or cytotoxic compounds like Ravtansine (DM4), which is used in ADCs, the
justification of impurity limits requires a rigorous, science- and risk-based approach. This is
guided by international regulatory standards, primarily the International Council for
Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH)
guidelines.

This document will focus on a hypothetical process-related impurity, designated as DM4-
Impurity-1, that could arise during the synthesis of Ravtansine (DM4). We will compare different
approaches for establishing its acceptable limit in the drug substance.

Regulatory Framework and Justification Strategies
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The primary guidelines governing the control of impurities are ICH Q3A(R2) for new drug
substances and ICH M7(R1) for mutagenic impurities.[1] For highly potent, non-mutagenic
impurities, a compound-specific toxicological assessment to determine a Permitted Daily
Exposure (PDE) is often the most appropriate method for justification.

Table 1: Comparison of Approaches for Justifying Impurity Limits
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Approach

Description

Applicability to
DM4-Impurity-1

Supporting Data
Requirements

ICH Q3A Qualification
Thresholds

Standard thresholds
based on the
maximum daily dose
(MDD) of the drug
substance. For an
MDD < 2 g/day , the
qualification threshold
is 0.15% or 1.0 mg
total daily intake (TDI),

whichever is lower.

Generally not
sufficient for a highly
potent API like
Ravtansine, as even
low percentage levels
could represent a
significant

toxicological risk.

Batch analysis data
from clinical trial
materials, stability

studies.

Comparative Analysis
with Reference Listed
Drug (RLD)

Justifying the
proposed limit by
demonstrating that the
level of the impurity in
the generic product is
comparable to or
lower than that in the
RLD.

Not applicable for a
new chemical entity or
a novel manufacturing
process where an

RLD is not available.

Side-by-side analytical
comparison of multiple
batches of the test
product and the RLD
using a validated,
stability-indicating
method.

Scientific Literature

Using published
toxicological or clinical
data to support the
safety of the impurity

at the proposed limit.

Potentially applicable
if DM4-Impurity-1 is a
known compound with

available safety data.

Peer-reviewed
publications,

toxicology databases.

Compound-Specific
Toxicological Risk

Assessment (PDE

A detailed
toxicological

evaluation to establish

Highly recommended
for any process-

related impurity in a

Comprehensive
literature search for

toxicological data (in

Calculation) a "safe" daily cytotoxic payload like vivo and in vitro),
exposure level for the Ravtansine. determination of the
impurity. This is the No-Observed-
most robust approach Adverse-Effect Level
for new and potent (NOAEL), and
impurities without calculation of the PDE
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sufficient clinical

safety data.

using appropriate

uncertainty factors.

ICH M7 Guideline for

Mutagenic Impurities

A framework for the
assessment and
control of DNA
reactive (mutagenic)
impurities to limit
potential carcinogenic
risk. A Threshold of
Toxicological Concern
(TTC) of 1.5 p g/day is
often applied for
unstudied mutagenic

impurities.

Applicable if DM4-
Impurity-1 is
determined to be
mutagenic through
computational (in
silico) assessment or
in vitro mutagenicity

assays.

(Q)SAR analysis for
mutagenicity
prediction, Ames test
(bacterial reverse

mutation assay).

Experimental Protocols
Analytical Method for the Quantification of DM4-

Impurity-1

A validated, stability-indicating analytical method is essential for the accurate quantification of

impurities. For a complex molecule like Ravtansine, a high-performance liquid chromatography

(HPLC) or ultra-high-performance liquid chromatography (UPLC) method coupled with a

suitable detector is appropriate.

Protocol: UPLC-UV/MS for Impurity Profiling of Ravtansine (DM4)

¢ Instrumentation:

o UPLC system with a photodiode array (PDA) detector and a mass spectrometer (MS).

o Chromatographic Conditions:

o Column: A suitable reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.7 pm).

o Mobile Phase A: 0.1% formic acid in water.
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o Mobile Phase B: 0.1% formic acid in acetonitrile.

o Gradient Elution: A suitable gradient to resolve DM4-Impurity-1 from Ravtansine and other
potential impurities.

o Flow Rate: 0.3 mL/min.
o Column Temperature: 40°C.

o Detection: UV at an appropriate wavelength and/or MS for confirmation.

o Standard and Sample Preparation:
o Prepare a stock solution of a qualified reference standard of DM4-Impurity-1.
o Prepare a stock solution of the Ravtansine (DM4) drug substance.

o Prepare solutions for linearity, accuracy, and precision studies by spiking the drug
substance with known amounts of the impurity reference standard.

e Method Validation:

o Validate the method according to ICH Q2(R1) guidelines, including specificity, linearity,
range, accuracy, precision (repeatability and intermediate precision), limit of detection
(LOD), and limit of quantification (LOQ).

In Silico and In Vitro Assessment for Mutagenicity (ICH
M?7)

Protocol: Mutagenicity Assessment of DM4-Impurity-1
e In Silico Assessment:

o Conduct a computational toxicology assessment using two complementary (Q)SAR
methodologies (one expert rule-based and one statistical-based) to predict the outcome of
a bacterial mutagenicity assay.

« In Vitro Bacterial Reverse Mutation Assay (Ames Test):
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o If the in silico assessment is positive or inconclusive, perform an Ames test using
appropriate strains of Salmonella typhimurium and Escherichia coli with and without

metabolic activation.

Justification of Limits for DM4-Impurity-1: A
Hypothetical Case Study

Let's assume DM4-Impurity-1 is a process-related impurity in the synthesis of Ravtansine
(DM4), which is the payload for an ADC administered at a maximum daily dose of 100 mg/m?
every 3 weeks. For a patient with a body surface area of 1.8 m2, this corresponds to a dose of
180 mg of the ADC. With a drug-to-antibody ratio (DAR) of 4, the amount of Ravtansine

administered is approximately 4.8 mg.

Table 2: Hypothetical Data and Justification for DM4-Impurity-1 Limit
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Parameter

Value/Finding

Justification/Action

Structure of DM4-Impurity-1

Structurally similar to
Ravtansine, but with a
modification that could

potentially alter its toxicity.

Structural elucidation via NMR,

MS is required.

Mutagenicity Assessment (ICH
M7)

In silico analysis is negative for
mutagenicity alerts. Ames test

is negative.

DM4-Impurity-1 is considered
non-mutagenic. The control
strategy will follow ICH Q3A
principles with a compound-
specific risk assessment due to
the high potency of the parent

compound.

Toxicological Data

No specific toxicological data is
available for DM4-Impurity-1. A
28-day repeat-dose toxicity
study in rats for a structurally
related analog showed a
NOAEL of 0.1 mg/kg/day.

This data can be used as a
starting point for a PDE
calculation.

A PDE is calculated to

PDE Calculation See below. establish a health-based
exposure limit.
This limit must be justified by
Proposed Limit in Ravtansine the PDE and the
0.1%

(DM4)

manufacturing process

capability.

Permitted Daily Exposure (PDE) Calculation:

The PDE is calculated using the following formula:

PDE (mg/day) = (NOAEL x Mass Adjustment) / (F1 x F2 x F3 x F4 x F5)

e NOAEL: 0.1 mg/kg/day (from the analog study)
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e Mass Adjustment: 50 kg (standard human body weight)

e F1 (Interspecies scaling): 5 (for rat to human)

e F2 (Inter-individual variability): 10

e F3 (Short-term to chronic exposure): 10 (using a 28-day study)

o F4 (Severity of toxicity): 5 (for a highly potent cytotoxic compound)

F5 (Use of an analog): 2 (uncertainty factor for using data from a related compound)
PDE = (0.1 mg/kg/day *50 kg) / (5*10* 10 *5* 2) =5 mg / 5000 = 0.001 mg/day (1 u g/day )
Justification of the 0.1% Limit:

With a daily dose of 4.8 mg of Ravtansine, a 0.1% limit for DM4-Impurity-1 corresponds to a
daily intake of 0.0048 mg (4.8 ug). This is higher than the calculated PDE of 1 p g/day .

Conclusion: A limit of 0.1% would not be justified based on this PDE calculation. A more
appropriate limit would be derived from the PDE:

Acceptable Limit (%) = (PDE / Daily Dose of Ravtansine) * 100 = (0.001 mg / 4.8 mg) * 100 =
0.02%

Therefore, a limit of 0.02% would be scientifically justified based on the available toxicological
data for a related compound.

Visualizing the Justification Workflow

The following diagrams illustrate the decision-making process for establishing impurity limits.
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Caption: Workflow for Justification of Impurity Limits.
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Caption: Process for Calculating the Permitted Daily Exposure (PDE).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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